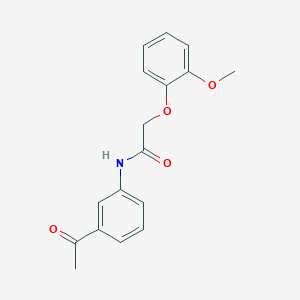

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 3-acetylphenyl group attached to the nitrogen atom of the acetamide backbone and a 2-methoxyphenoxy moiety at the carbonyl-adjacent position. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or as a candidate for biological activity studies, given its structural resemblance to other bioactive acetamides .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)13-6-5-7-14(10-13)18-17(20)11-22-16-9-4-3-8-15(16)21-2/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDPUPSZNMRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide features an acetyl group and a methoxyphenoxy moiety, which contribute to its lipophilicity and potential interaction with biological targets. The structural formula can be represented as follows:

The biological activity of N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methoxy groups enhance binding affinity, potentially modulating various biological pathways. Research indicates that compounds with similar structures often act as inhibitors for voltage-gated sodium channels (Nav), particularly Nav 1.7, which is implicated in pain signaling pathways .

1. Antimicrobial Activity

Research has shown that compounds similar to N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties. For instance, studies conducted on related phenoxyacetamides demonstrated their efficacy against various microbial strains, suggesting a potential application in treating infections .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays indicate that it may inhibit pro-inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory diseases.

3. Analgesic Effects

Due to its potential as a Nav channel inhibitor, N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide may offer analgesic effects, particularly in neuropathic pain conditions. This aligns with findings that highlight the role of sodium channel blockers in alleviating pain associated with conditions such as diabetic neuropathy and post-herpetic neuralgia .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide against various bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide was tested on LPS-induced RAW264.7 macrophages. The compound significantly reduced TNF-α levels, indicating its potential as an anti-inflammatory agent.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 250 |

| N-(3-acetylphenyl)... | 150 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Phenoxy Substituent

The 2-methoxyphenoxy group in the target compound differentiates it from analogs with alternative phenoxy substituents:

Variations in the Acetamide Nitrogen Substituent

The 3-acetylphenyl group on the acetamide nitrogen contrasts with other nitrogen-bound substituents in similar compounds:

Key Insight : Nitrogen substituents influence bioactivity and physicochemical properties. Thiadiazolyl groups (e.g., 5k, 5m) may enhance metabolic resistance, while aromatic or heterocyclic substituents (e.g., tetrahydroacridinyl) improve target binding .

Anticancer and Anti-inflammatory Potential

- Compound 3c (): Exhibited IC₅₀ values of 12.3 μM (MCF-7), 14.7 μM (SK-N-SH), and 65% inhibition in anti-inflammatory assays .

- Talin Modulator (): Inhibited human aortic smooth muscle cell proliferation and migration at 10 μM, suggesting cardiovascular applications .

Antimicrobial and Cytotoxic Activity

Physicochemical Properties

Key Insight : Higher lipophilicity (logP >4) in thiadiazolyl derivatives (5k, 5m) may limit bioavailability compared to the target compound’s predicted logP of ~3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.